molecular formula C8H4ClFN2 B1321232 2-Chloro-7-fluoroquinazoline CAS No. 956101-10-3

2-Chloro-7-fluoroquinazoline

Cat. No. B1321232
M. Wt: 182.58 g/mol
InChI Key: FRAVNDLHGCORAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Chloro-7-fluoroquinazoline is a derivative of quinazoline, a bicyclic aromatic organic compound. While the provided papers do not directly discuss 2-Chloro-7-fluoroquinazoline, they do provide insights into the synthesis, molecular structure, chemical reactions, and properties of related chloroquinoline and fluoroquinazoline compounds. These studies contribute to the broader understanding of quinoline derivatives, which are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions with various reagents and catalysts. For instance, the synthesis of 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines involves Huisgen's [3+2] dipolar cycloaddition, using sodium ascorbate and copper sulfate to yield the desired compounds in good to excellent yields . Similarly, 7-chloroquinoline-1,2,3-triazoyl carboxamides are synthesized via an organocatalytic approach using pyrrolidine as a catalyst . These methods demonstrate the versatility and efficiency of current synthetic approaches to chloroquinoline derivatives, which could be adapted for the synthesis of 2-Chloro-7-fluoroquinazoline.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using spectroscopic techniques such as NMR and mass spectrometry, and in some cases, confirmed by single-crystal X-ray diffraction . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. For example, the crystal structure of a 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline compound was determined, revealing weak N–H...N hydrogen bonding that contributes to the three-dimensional structure . These structural insights are valuable for the design and optimization of new quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions that modify their structure and enhance their biological activity. For instance, 4-arylselanyl-7-chloroquinolines are synthesized through reactions of 4,7-dichloroquinoline with organylselenols, demonstrating the compounds' potential as acetylcholinesterase inhibitors . The reactivity of the chloro and fluoro groups in these compounds is essential for further functionalization and the development of targeted therapies.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and photophysical properties, are important for their practical applications. The photophysical properties of chloroquinoline-based chalcones containing a 1,2,3-triazole moiety were investigated, revealing their absorbance, fluorescence spectra, and quantum yield in methanol . Additionally, the thermal stability of these compounds was assessed using thermogravimetric analysis . These properties are critical for the development of quinoline derivatives as therapeutic agents or materials for technological applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 2-Chloro-7-fluoroquinazoline and its derivatives are synthesized through various chemical processes. For instance, 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine is synthesized from 2-amino-4-fluoro benzoic acid and urea, involving steps like cyclization, chlorination, and nucleophilic substitution (Zhou et al., 2019).

Biological and Medical Applications

  • Antibacterial Properties : Certain derivatives of 2-Chloro-7-fluoroquinazoline exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid showed significant antibacterial potency, outperforming known antibiotics in some cases (Kuramoto et al., 2003).

  • Anticancer Activity : Several studies have highlighted the potential of 2-Chloro-7-fluoroquinazoline derivatives in anticancer therapy. For example, indole-aminoquinazolines derived from 2-Chloro-7-fluoroquinazoline showed cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Mphahlele et al., 2018).

  • Antioxidative/Prooxidative Effects : The effects of 7-Chloro-4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes have been studied, demonstrating both antioxidative and prooxidative roles depending on their distribution status in the reaction system (Liu et al., 2002).

Synthesis of Related Compounds

  • Development of Fluorescent Compounds : Quinoline derivatives like 2-Chloro-7-fluoroquinazoline have been used in the synthesis of fluorescent compounds for biochemistry and medicine applications. These compounds are valued for their efficiency as fluorophores and potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

  • Synthesis of Antimicrobial Agents : New 8-nitrofluoroquinolone models based on 2-Chloro-7-fluoroquinazoline derivatives have been developed, showing interesting antibacterial activity against various bacterial strains (Al-Hiari et al., 2007).

Interaction with Biological Molecules

  • Interaction with Human Serum Albumin : Studies have investigated the interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin, revealing insights into the binding mechanisms and conformational changes in the protein (Wang et al., 2016).

properties

IUPAC Name

2-chloro-7-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAVNDLHGCORAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610539
Record name 2-Chloro-7-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-fluoroquinazoline

CAS RN

956101-10-3
Record name 2-Chloro-7-fluoroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956101-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-fluoroquinazoline
Reactant of Route 2
2-Chloro-7-fluoroquinazoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chloro-7-fluoroquinazoline
Reactant of Route 4
Reactant of Route 4
2-Chloro-7-fluoroquinazoline
Reactant of Route 5
2-Chloro-7-fluoroquinazoline
Reactant of Route 6
2-Chloro-7-fluoroquinazoline

Citations

For This Compound
1
Citations
XC Tian, X Huang, D Wang, F Gao - Chemical and Pharmaceutical …, 2014 - jstage.jst.go.jp
… The selective reduction of the Cl group at the C-4 position on 6 with Zn powder afforded 2-chloro-7-fluoroquinazoline (7) in a high yield, thus paving the way for the synthesis of active …
Number of citations: 10 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.